molecular formula C7H14Cl2N2S B1424870 [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride CAS No. 1255718-04-7

[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride

Cat. No.: B1424870
CAS No.: 1255718-04-7
M. Wt: 229.17 g/mol
InChI Key: SBIWNHGRRGXRIO-UHFFFAOYSA-N
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Description

[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride is a chemical compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The dihydrochloride form indicates that the compound is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride typically involves the reaction of 2,5-dimethylthiazole with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as crystallization or recrystallization are often used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding thiazolidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial properties. The thiazole ring is known to interact with biological targets, making it a candidate for the development of new antibiotics or antifungal agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets in the body suggests it could be used in the treatment of certain diseases, such as infections or inflammatory conditions.

Industry

Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to these targets, altering their activity and leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the function of essential bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazoles: These compounds also contain a thiazole ring and are known for their antimicrobial and anticancer properties.

    1,3-Thiazoles: Similar to [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride, these compounds are used in the synthesis of pharmaceuticals and agrochemicals.

    Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have a similar heterocyclic structure and are studied for their pharmacological activities.

Uniqueness

What sets this compound apart is its specific substitution pattern on the thiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of reactivity and specificity.

Properties

IUPAC Name

1-(2,5-dimethyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.2ClH/c1-4(8)7-5(2)10-6(3)9-7;;/h4H,8H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIWNHGRRGXRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride
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[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride
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[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride
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[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride
Reactant of Route 5
[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride
Reactant of Route 6
[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride

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